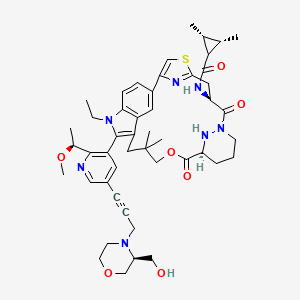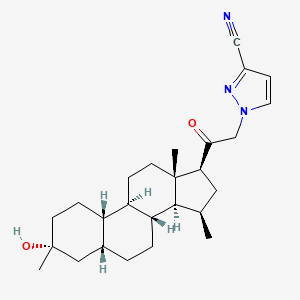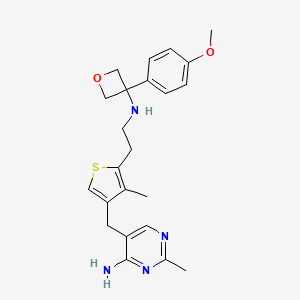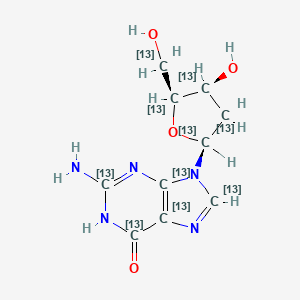
2'-Deoxyguanosine-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-13C10 is a stable isotope-labeled compound, specifically a labeled form of 2’-deoxyguanosine. This compound is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 isotopes. The molecular formula for 2’-Deoxyguanosine-13C10 is 13C10H13N5O4, and it has a molecular weight of 282.13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C10 typically involves the incorporation of carbon-13 isotopes into the guanosine molecule. One common method is the enzymatic synthesis using thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction. This method employs thymidine and guanine as substrates, resulting in the efficient production of 2’-deoxyguanosine .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C10 often involves large-scale enzymatic synthesis due to its efficiency and sustainability. The process uses engineered enzymes to enhance the yield and purity of the product. This method is preferred over chemical synthesis as it produces fewer side products and is more environmentally friendly .
Analyse Chemischer Reaktionen
Reaktionstypen: 2’-Desoxyguanosin-13C10 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von 8-Oxo-2’-Desoxyguanosin führen, einem Biomarker für oxidativen Stress.
Reduktion: Obwohl seltener, können Reduktionsreaktionen die Guaninbase modifizieren.
Substitution: Diese Reaktion kann an den nukleophilen Stellen der Guaninbase auftreten, was zu verschiedenen Derivaten führt
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Alkylierungsmittel oder Nukleophile unter basischen Bedingungen
Hauptprodukte:
Oxidation: 8-Oxo-2’-Desoxyguanosin.
Reduktion: Reduzierte Formen von 2’-Desoxyguanosin.
Substitution: Verschiedene substituierte Guaninderivate
Wissenschaftliche Forschungsanwendungen
2’-Desoxyguanosin-13C10 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Einige wichtige Anwendungen umfassen:
Chemie: Verwendet in der Kernmagnetresonanz (NMR)-Spektroskopie zur Untersuchung von Molekülstrukturen und -dynamik.
Biologie: Eingesetzt in DNA-Markierungs- und Verfolgungsstudien, um die Mechanismen der DNA-Replikation und -Reparatur zu verstehen.
Medizin: Verwendet bei der Entwicklung von diagnostischen Werkzeugen und Therapeutika, insbesondere in der Krebsforschung.
Industrie: Angewendet bei der Synthese von Pharmazeutika und als Standard in der Massenspektrometrie
5. Wirkmechanismus
Der Wirkmechanismus von 2’-Desoxyguanosin-13C10 umfasst seine Einarbeitung in die DNA, wo es zur Untersuchung verschiedener biologischer Prozesse verwendet werden kann. Die Kohlenstoff-13-Isotope ermöglichen eine präzise Verfolgung und Analyse mittels NMR-Spektroskopie. Diese Verbindung zielt auf DNA-Polymerasen und andere Enzyme ab, die an der DNA-Synthese und -Reparatur beteiligt sind, und liefert Einblicke in ihre Funktionen und Interaktionen .
Ähnliche Verbindungen:
- 2’-Desoxyadenosin-13C10
- 2’-Desoxycytidin-13C10
- 2’-Desoxythymidin-13C10
Vergleich: 2’-Desoxyguanosin-13C10 ist aufgrund seiner spezifischen Markierung mit Kohlenstoff-13-Isotopen einzigartig, was in der NMR-Spektroskopie und der Massenspektrometrie deutliche Vorteile bietet. Im Vergleich zu anderen markierten Nukleosiden bietet es einzigartige Einblicke in guanin-spezifische Interaktionen und Prozesse innerhalb der DNA .
Wirkmechanismus
The mechanism of action of 2’-Deoxyguanosine-13C10 involves its incorporation into DNA, where it can be used to study various biological processes. The carbon-13 isotopes allow for precise tracking and analysis using NMR spectroscopy. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair, providing insights into their functions and interactions .
Vergleich Mit ähnlichen Verbindungen
- 2’-Deoxyadenosine-13C10
- 2’-Deoxycytidine-13C10
- 2’-Deoxythymidine-13C10
Comparison: 2’-Deoxyguanosine-13C10 is unique due to its specific labeling with carbon-13 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled nucleosides, it offers unique insights into guanine-specific interactions and processes within DNA .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
YKBGVTZYEHREMT-ZDWAVMRASA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@@H](O[13C@@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
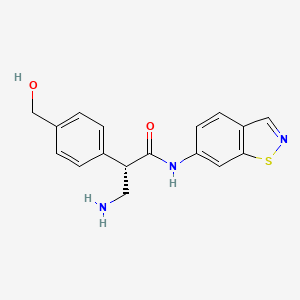
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
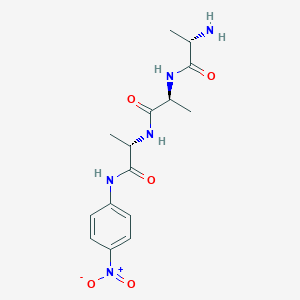
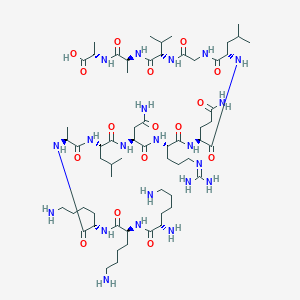
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
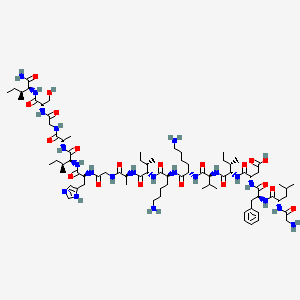
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
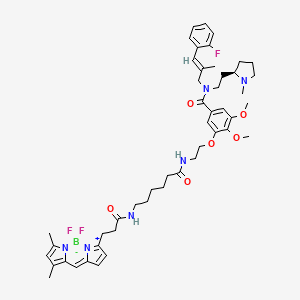
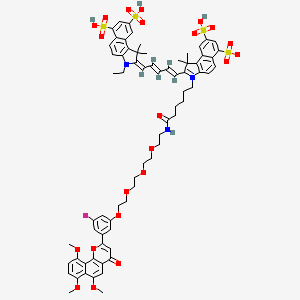
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
